4-((4-Fluorophenyl)sulfonyl)morpholine
Overview
Description
4-((4-Fluorophenyl)sulfonyl)morpholine is an organic compound with the molecular formula C₁₀H₁₂FNO₃S. It features a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom, attached to a sulfonyl group that is further connected to a fluorophenyl group . This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Fluorophenyl)sulfonyl)morpholine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with morpholine. The reaction is carried out in an inert atmosphere, often using dichloromethane as the solvent. The mixture is stirred at 0°C for a short period and then allowed to warm to room temperature. The reaction conditions can vary slightly, but common reagents include triethylamine and potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-((4-Fluorophenyl)sulfonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The sulfonyl group can be involved in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
4-((4-Fluorophenyl)sulfonyl)morpholine has several scientific research applications:
Antibacterial and Antifungal Properties: It has demonstrated notable antimicrobial properties, enhancing the efficacy of certain antibiotics against multidrug-resistant strains of microorganisms.
Chemical Synthesis: The compound is used in the synthesis of various derivatives with promising antimicrobial activity.
Polymer Research: Derivatives of this compound have been explored for use in polymer science, such as in the synthesis of anion exchange membranes for alkaline fuel cells.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the enhancement of antibiotic efficacy. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-(Phenylsulfonyl)morpholine: Lacks the fluorine atom, which can affect its reactivity and biological activity.
4-(4-Chlorophenylsulfonyl)morpholine: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Uniqueness: 4-((4-Fluorophenyl)sulfonyl)morpholine is unique due to the presence of the fluorine atom, which can enhance its reactivity and biological activity compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it more effective in certain applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBBCISSYGDVIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353837 | |
Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-23-3 | |
Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.